2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride is a chemical compound with a complex structure that includes a quinoline ring substituted with a chlorine atom and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. The process often involves cyclization reactions under acidic or basic conditions.
Chlorination: The quinoline ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Amination: The chlorinated quinoline is reacted with an amine, such as sec-butylamine, to form the desired amine derivative.
Acetylation: The amine derivative is acetylated using acetic anhydride or acetyl chloride to form the final compound.
Hydrochloride Formation: The compound is then converted to its monohydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common industrial methods include:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(7-Chloro-4-quinolylamino)-N,N-diethylacetamide
- 2-(7-Chloro-4-quinolylamino)-N,N-dipropylacetamide
Comparison
Compared to similar compounds, 2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride has unique properties due to the presence of the sec-butyl group. This structural difference can influence its chemical reactivity, biological activity, and potential applications. For example, the sec-butyl group may enhance the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.
Properties
CAS No. |
102585-45-5 |
---|---|
Molecular Formula |
C15H19Cl2N3O |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
[2-(butan-2-ylamino)-2-oxoethyl]-(7-chloroquinolin-4-yl)azanium;chloride |
InChI |
InChI=1S/C15H18ClN3O.ClH/c1-3-10(2)19-15(20)9-18-13-6-7-17-14-8-11(16)4-5-12(13)14;/h4-8,10H,3,9H2,1-2H3,(H,17,18)(H,19,20);1H |
InChI Key |
VBAWJVRHKOUXNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C[NH2+]C1=C2C=CC(=CC2=NC=C1)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.